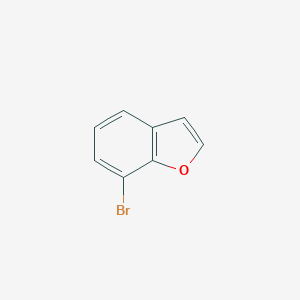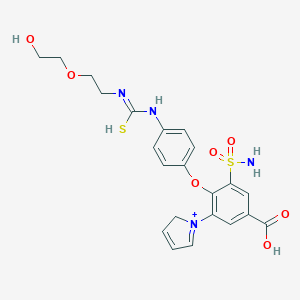
4-Polyethylene glycol-sulfonylurea-piretanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyethylene glycol-sulfonylurea-piretanide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a combination of polyethylene glycol, sulfonylurea, and piretanide, which are all known for their unique properties.
Scientific Research Applications
The unique properties of 4-polyethylene glycol-sulfonylurea-piretanide make it a potential candidate for various scientific research applications. One of its primary applications is in the field of drug delivery. The compound can be used as a carrier for drugs and other therapeutic agents, allowing for targeted delivery to specific tissues or organs. Additionally, the compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mechanism Of Action
The mechanism of action of 4-polyethylene glycol-sulfonylurea-piretanide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. This, in turn, can lead to the suppression of tumor growth and other disease processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-polyethylene glycol-sulfonylurea-piretanide are still being studied. However, studies have indicated that the compound may have a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. Additionally, the compound has been shown to have a high degree of biocompatibility, making it a potential candidate for use in medical applications.
Advantages And Limitations For Lab Experiments
The advantages of using 4-polyethylene glycol-sulfonylurea-piretanide in lab experiments include its high degree of purity, solubility in water and other polar solvents, and potential for targeted drug delivery. However, limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Future Directions
There are many potential future directions for research on 4-polyethylene glycol-sulfonylurea-piretanide. Some of the most promising areas of study include its use as an anticancer agent, its potential for targeted drug delivery, and its effects on the immune system. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of 4-polyethylene glycol-sulfonylurea-piretanide involves the reaction of polyethylene glycol, sulfonylurea, and piretanide in the presence of a catalyst. The process is carried out under controlled conditions to ensure the purity and yield of the compound. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
properties
CAS RN |
120750-70-1 |
|---|---|
Product Name |
4-Polyethylene glycol-sulfonylurea-piretanide |
Molecular Formula |
C22H25N4O7S2+ |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C22H24N4O7S2/c23-35(30,31)19-14-15(21(28)29)13-18(26-8-1-2-9-26)20(19)33-17-5-3-16(4-6-17)25-22(34)24-7-11-32-12-10-27/h1-6,8,13-14,27H,7,9-12H2,(H4-,23,24,25,28,29,30,31,34)/p+1 |
InChI Key |
NROHLPMZALSKLU-UHFFFAOYSA-O |
Isomeric SMILES |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCOCCO)S |
SMILES |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCOCCO |
Canonical SMILES |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCOCCO)S |
synonyms |
4-polyethylene glycol-sulfonylurea-piretanide PIR-PEG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



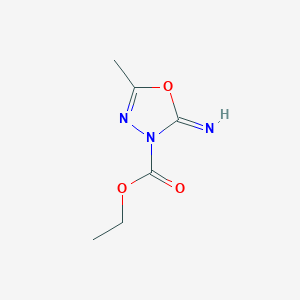
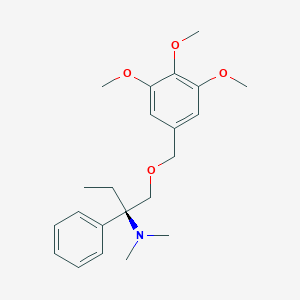
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
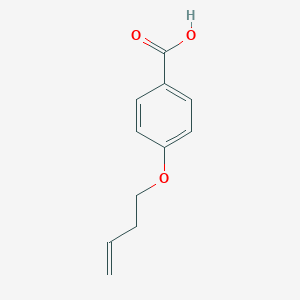
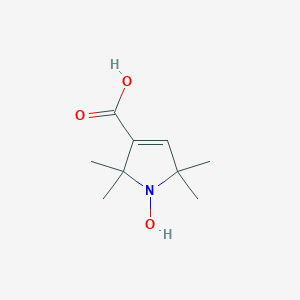
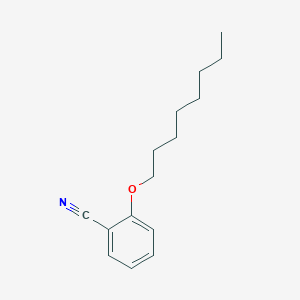
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
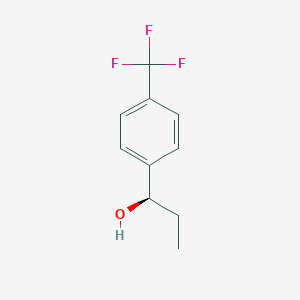
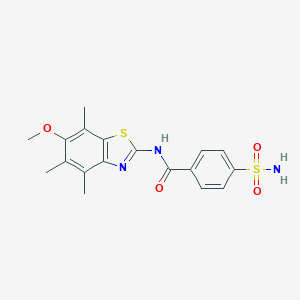
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)
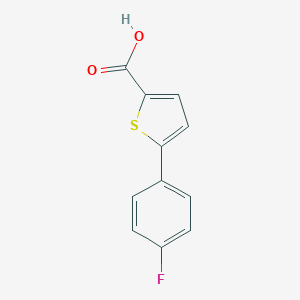
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)
